molecular formula C12H15BrFNO2 B12836174 2-Amino-4-fluorobenzyl bromide, N-BOC protected

2-Amino-4-fluorobenzyl bromide, N-BOC protected

Cat. No.: B12836174
M. Wt: 304.15 g/mol
InChI Key: RRZMPYKXVOYLRM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Amino-4-fluorobenzyl bromide, N-BOC protected typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group, followed by bromination of the benzyl position. The reaction conditions often require the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the BOC protection step . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-Amino-4-fluorobenzyl bromide, N-BOC protected can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-Amino-4-fluorobenzyl azide, while deprotection would yield the free amine .

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-[2-(bromomethyl)-5-fluorophenyl]carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-9(14)5-4-8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

RRZMPYKXVOYLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)CBr

Origin of Product

United States

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